(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the following properties:
- CAS No. : 59859-77-7
- Molecular Formula : C<sub>15</sub>H<sub>21</sub>NO<sub>5</sub>
- Molecular Weight : 295.33 g/mol
- MDL No. : MFCD03428467
- Purity/Specification : Not specified
- Storage : Keep in a dark place, sealed, and dry at temperatures between 2°C and 8°C
Synthesis Analysis
The synthesis of this compound involves several steps. One such method is as follows:
- Start with (S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid.
- React it with benzyltriethylammonium chloride and potassium carbonate in acetonitrile.
- Add 2-bromo-2-methylpropane to the reaction mixture.
- Stir the mixture at room temperature and then warm it to 50°C.
- Isolate the product by partitioning between ethyl acetate and water.
Molecular Structure Analysis
The compound’s molecular structure consists of a tert-butyl group, a carbamate (benzyloxy) group, an amino group, and a hydroxypropanoate moiety. The stereochemistry is (S)-configuration.
Chemical Reactions Analysis
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitutions.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Appearance : Colorless solid
- Solubility : Soluble in organic solvents (e.g., acetonitrile, ethyl acetate)
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- Packing Group : Not applicable
Future Directions
Further research is needed to explore the compound’s pharmacological properties, potential applications, and toxicity profiles. Investigating its interactions with biological targets and evaluating its therapeutic potential would be valuable.
properties
IUPAC Name |
tert-butyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-13(18)12(9-17)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGPKIRWQIHQT-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456733 | |
Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
59859-77-7 | |
Record name | (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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